
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide” is a complex organic molecule. It contains a xanthone moiety (9H-xanthen-9-one), which is a tricyclic compound found in a number of plants and pharmaceuticals . The molecule also contains a methoxyphenoxy group and an acetamide group.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Lakshmi Ranganatha et al. (2014) focused on synthesizing novel compounds related to the chemical structure of interest and evaluating them for xanthine oxidase (XO) inhibition and antioxidant properties. Among the synthesized compounds, specific derivatives demonstrated potent XO inhibition and significant antioxidant properties, suggesting potential therapeutic applications in managing conditions associated with oxidative stress and enzyme inhibition (V. Lakshmi Ranganatha et al., 2014).
The research by Shuichi Ueda and Kazu Kurosawa (1977) presented a method for synthesizing 9-xanthenones through the oxidation of 2-hydroxy-4-methoxybenzophenones with metal salts, leading to diverse yields. This study highlights a novel approach to synthesizing compounds with potential pharmaceutical applications, including those related to the chemical structure (Shuichi Ueda & Kazu Kurosawa, 1977).
Debnath and Ganguly (2015) synthesized and characterized novel derivatives for antimicrobial evaluation. One specific compound showed promising antibacterial and antifungal activities, which indicates the potential for developing new antimicrobial agents based on modifications of the parent compound (B. Debnath & S. Ganguly, 2015).
Material Science Applications
- Gonul S. Batibay et al. (2020) developed a novel photoinitiator for preparing poly(methyl methacrylate) hybrid networks in air atmosphere, leveraging a compound structurally similar to the one of interest. This study underlines the utility of such chemicals in creating advanced materials with enhanced thermal stability and robustness (Gonul S. Batibay et al., 2020).
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-15-7-9-16(10-8-15)27-13-21(24)23-14-6-11-18-20(12-14)28-19-5-3-2-4-17(19)22(18)25/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCAJIZRDLLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2678666.png)

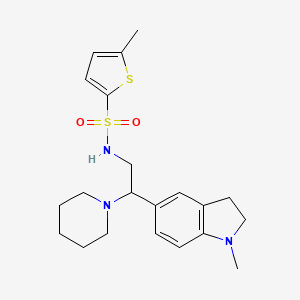

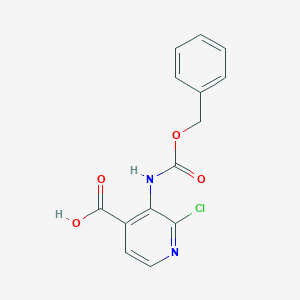
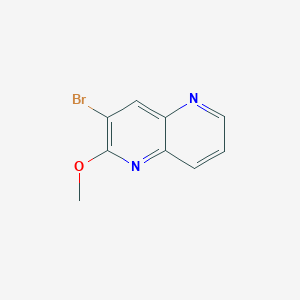
![methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2678677.png)
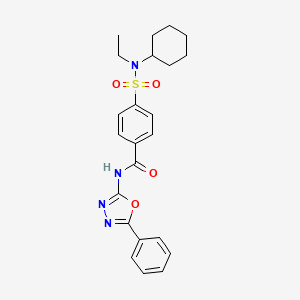
![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2678680.png)
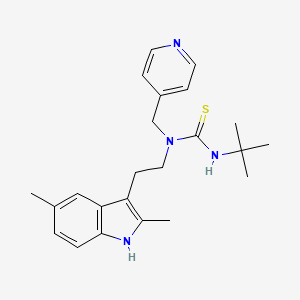
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)
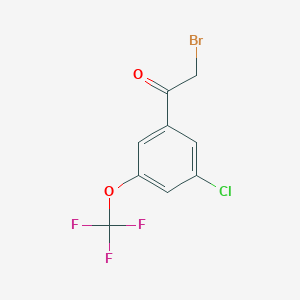
![N-(2-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678687.png)
![methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate](/img/structure/B2678688.png)